The synthesis of enantiomerically pure 1,1-diarylethanes is of significant interest to researchers in drug development and materials science, as this structural motif is a key feature in numerous biologically active molecules and chiral ligands. Catalytic asymmetric transfer hydrogenation (ATH) of prochiral 1,1-diarylethylenes presents a direct and atom-economical route to these valuable compounds.[1][2][3][4] However, the stereoselective reduction of 1,1-diarylethylenes poses a considerable challenge due to the minimal steric and electronic differentiation between the two aryl substituents on the olefin.[3][5] This guide provides a comprehensive overview of the principles, catalyst systems, and detailed protocols for the successful execution of this transformation, empowering researchers to access enantioenriched 1,1-diarylethanes with high efficiency and selectivity.
Transfer hydrogenation is a reduction reaction where hydrogen is transferred to an unsaturated substrate from a donor molecule, rather than using gaseous molecular hydrogen (H₂).[6][7] This technique offers several practical advantages, including milder reaction conditions and the avoidance of high-pressure hydrogenation equipment.[6] In the context of asymmetric synthesis, chiral catalysts are employed to control the stereochemical outcome of the hydrogen transfer, leading to the formation of a specific enantiomer of the product.
The mechanism of transition metal-catalyzed ATH generally proceeds through an "outer sphere" mechanism.[7] The key steps involve:
The enantioselectivity of the reaction is determined during the hydride transfer step, where the chiral ligand directs the substrate to a specific orientation, favoring the hydrogenation of one prochiral face over the other.
Several classes of catalysts have been successfully employed for the asymmetric transfer hydrogenation of 1,1-diarylethylenes. The choice of catalyst is crucial and often depends on the specific substrate and desired outcome.
Chiral iridium complexes have emerged as highly effective catalysts for the ATH of various olefins, including 1,1-disubstituted ethylenes.[11][12][13] Recent studies have highlighted the use of chiral PCN-pincer iridium complexes for the asymmetric transfer hydrogenation of 1-aryl-1-alkylethenes and 1,1-dialkylethenes using ethanol as the hydrogen donor.[11][12][14] These systems exhibit high enantioselectivities and good functional group tolerance.[12]
Rhodium complexes, particularly those bearing chiral diphosphine ligands like DuanPhos, have shown promise in the asymmetric hydrogenation of 1,1-diarylethylenes.[15][16] Often, these systems require a directing group on the substrate, such as a hydroxyl group, to achieve high levels of stereocontrol.[15]
Ruthenium catalysts, especially Noyori-type complexes with chiral diamine ligands, are well-established for the ATH of ketones and imines.[6][7][17][18] While their application to 1,1-diarylethylenes is less common, they remain a valuable class of catalysts for transfer hydrogenation reactions in general.
An alternative approach involves the use of chiral phosphoric acids as organocatalysts.[1][2][19] This strategy has been successfully applied to the asymmetric transfer hydrogenation of 1,1-diarylethylenes bearing an ortho-hydroxyphenyl or indole moiety, affording the corresponding 1,1-diarylethanes with excellent efficiency and enantioselectivity under mild conditions.[1][2]
This section provides a detailed, step-by-step protocol for the iridium-catalyzed asymmetric transfer hydrogenation of a model 1,1-diarylethylene substrate.
This protocol is adapted from literature procedures for the asymmetric transfer hydrogenation of 1-aryl-1-alkylethenes.[12]
The following table summarizes typical results for the asymmetric transfer hydrogenation of 1,1-diarylethylenes with different catalyst systems.
The catalytic asymmetric transfer hydrogenation of 1,1-diarylethylenes is a powerful tool for the synthesis of valuable chiral 1,1-diarylethanes. While challenges remain, particularly in achieving high enantioselectivity for unactivated substrates, ongoing research into novel catalyst development, including iridium, rhodium, and organocatalytic systems, continues to expand the scope and utility of this transformation. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement and optimize these reactions in their own laboratories, paving the way for new discoveries in drug development and beyond.
-
Qian, L., Yu, C., Gan, L., Tang, X., Wang, Y., Liu, G., Leng, X., Sun, Z., Guo, Y., Xue, X.-S., & Huang, Z. (2024). Iridium-Catalyzed Enantioselective Transfer Hydrogenation of 1,1-Dialkylethenes with Ethanol: Scope and Mechanism. Journal of the American Chemical Society, 146(5), 3427–3437. [Link]
-
Wikipedia. (2023). Transfer hydrogenation. [Link]
-
Grokipedia. (n.d.). Transfer hydrogenation. [Link]
-
Wang, Z., Ai, F., Wang, Z., Zhao, W., Zhu, G., Lin, Z., & Sun, J. (2015). Organocatalytic Asymmetric Synthesis of 1,1-Diarylethanes by Transfer Hydrogenation. Journal of the American Chemical Society, 137(1), 383–389. [Link]
-
Wang, Z., Ai, F., Wang, Z., Zhao, W., Zhu, G., Lin, Z., & Sun, J. (2015). Organocatalytic asymmetric synthesis of 1,1-diarylethanes by transfer hydrogenation. PubMed, 137(1), 383-389. [Link]
-
Al-Amsyar, S. M., Aboo, J., & Hassan, N. A. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7541. [Link]
-
Al-Amsyar, S. M., Aboo, J., & Hassan, N. A. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. ResearchGate. [Link]
-
Al-Amsyar, S. M., Aboo, J., & Hassan, N. A. (2023). Hydrogen Sources in Catalytic Transfer Hydrogenation. Encyclopedia.pub. [Link]
-
Qian, L., Yu, C., Gan, L., Tang, X., Wang, Y., Liu, G., Leng, X., Sun, Z., Guo, Y., Xue, X.-S., & Huang, Z. (2024). Iridium-Catalyzed Enantioselective Transfer Hydrogenation of 1,1-Dialkylethenes with Ethanol: Scope and Mechanism. PubMed, 146(5), 3427-3437. [Link]
-
Qian, L., Yu, C., Gan, L., Tang, X., Wang, Y., Liu, G., Leng, X., Sun, Z., Guo, Y., Xue, X.-S., & Huang, Z. (2024). Iridium-Catalyzed Enantioselective Transfer Hydrogenation of 1,1-Dialkylethenes with Ethanol: Scope and Mechanism. ResearchGate. [Link]
-
Feldt, S., Mata, R. A., & de Visser, S. P. (2014). Mechanism of Olefin Asymmetric Hydrogenation Catalyzed by Iridium Phosphino-Oxazoline: A Pair Natural Orbital Coupled Cluster Study. Journal of Chemical Theory and Computation, 10(3), 1185–1193. [Link]
-
Zhang, Z., Wu, K., Li, X., Liu, Y., Wu, H., Ding, C., & Shi, H. (2023). Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy. Nature Communications, 14(1), 2170. [Link]
-
Wang, D., Chen, J., & Zhang, X. (2020). The combination of asymmetric hydrogenation of olefins and direct reductive amination. Communications Chemistry, 3(1), 13. [Link]
-
Wang, Z., Ai, F., Wang, Z., Zhao, W., Zhu, G., Lin, Z., & Sun, J. (2015). ChemInform Abstract: Organocatalytic Asymmetric Synthesis of 1,1-Diarylethanes by Transfer Hydrogenation. ResearchGate. [Link]
-
Wasmuth, A. S., Zise, V. D., & Hoveyda, A. H. (2013). Double-Asymmetric Hydrogenation Strategy for the Reduction of 1,1-Diaryl Olefins Applied to an Improved Synthesis of CuIPhEt, a C2-Symmetric N-Heterocyclic Carbenoid. The Journal of Organic Chemistry, 78(5), 2057–2071. [Link]
-
ResearchGate. (n.d.). Background of metal-catalyzed asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones. [Link]
-
Wasmuth, A. S., Zise, V. D., & Hoveyda, A. H. (2014). A Double Asymmetric Hydrogenation Strategy for the Reduction of 1,1-Diaryl Olefins Applied to an Improved Synthesis of CuIPhEt, a C2-Symmetric N-Heterocyclic Carbenoid. PMC, 3(1), 13. [Link]
-
Chen, J., Feng, X., & Lu, Z. (2016). Cobalt-Catalyzed Asymmetric Hydrogenation of 1,1-Diarylethenes. ResearchGate. [Link]
-
Ojima, I., Kogure, T., & Yoda, N. (1985). Asymmetric hydrogenation of prochiral olefins catalyzed by rhodium complexes with chiral pyrrolidinodiphosphines. Crucial factors for the effective asymmetric induction. The Journal of Organic Chemistry, 50(10), 1613–1617. [Link]
-
Zhang, Z., Wu, K., Li, X., Liu, Y., Wu, H., Ding, C., & Shi, H. (2023). Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy. PMC. [Link]
-
Wang, Y., Tang, X., Yu, C., Qian, L., Liu, G., & Huang, Z. (2023). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of 1-Aryl-1-alkylethenes with Ethanol. Organic Letters, 25(26), 4950–4954. [Link]
-
Diéguez, M., Pàmies, O., & Ruiz, A. (2004). Asymmetric hydrogenation of prochiral olefins catalysed by furanoside thioether–phosphinite Rh(i) and Ir(i) complexes. Dalton Transactions, (11), 1649. [Link]
-
Advanced Journal of Chemistry, Section B. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]
-
PubMed. (2024). Synthesis of Chiral Diarylmethylamides via Catalytic Asymmetric Aza-Michael Addition of Amides to ortho-Quinomethanes. [Link]
-
Organic Chemistry Frontiers. (n.d.). Ruthenium-catalyzed dynamic kinetic asymmetric transfer hydrogenation: stereoselective access to syn 2-(1,2,3,4-tetrahydro-1-isoquinolyl)ethanol derivatives. [Link]
-
Advanced Journal of Chemistry, Section B. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]
-
Synlett. (2015). Asymmetric Hydrogenation. [Link]
-
Březina, K., & Červený, L. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 6803–6829. [Link]
-
Beilstein Journals. (2012). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. [Link]
-
Chu, L., & Wang, X. (2013). Pd-Catalyzed Enantioselective C−H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines. Journal of the American Chemical Society, 135(44), 16347–16350. [Link]
-
ResearchGate. (2023). (PDF) Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy. [Link]
-
Journal of the American Chemical Society. (2015). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. [Link]
-
The Journal of Organic Chemistry. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. [Link]
-
MDPI. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. [Link]
-
Tetrahedron Letters. (2010). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. [Link]
-
ResearchGate. (n.d.). Transfer hydrogenation of 1,1‐diphenylethylene catalyzed by species 3. [Link]
-
PubMed. (2006). The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. [Link]
-
ResearchGate. (2026). Rh-Catalyzed Asymmetric Transfer Hydrogenation of Cubane-Containing Ketones to Access Bioisomers of Diaryl Alcohols. [Link]
-
The Journal of Organic Chemistry. (2026). Rh-Catalyzed Asymmetric Transfer Hydrogenation of Cubane-Containing Ketones to Access Bioisomers of Diaryl Alcohols. [Link]
-
Green Chemistry. (2007). Rhodium-catalyzed asymmetric transfer hydrogenation of alkyl and aryl ketones in aqueous media. [Link]